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Compound of Interest

Compound Name: 1-lodopropane-1,4
CAS No.: 1219804-45-1
Cat. No.: B581850
Get Quote
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Executive Summary

1,4-Diiodobutane (CAS: 628-21-7) is a critical bifunctional alkylating agent used extensively in
organic synthesis for the introduction of the butyl chain (

) and the formation of five-membered heterocycles (e.g., tetrahydrothiophene, pyrrolidine
derivatives).[1][2] Its high reactivity, attributed to the excellent leaving group ability of the iodide
anion, makes it superior to its chlorinated or brominated analogues for sensitive cyclization
reactions.

This guide details the Ring-Opening lodination of Tetrahydrofuran (THF) as the primary
synthesis pathway. Unlike the classical Finkelstein reaction which requires 1,4-dichlorobutane
precursor, this method utilizes the inexpensive and abundant solvent THF directly, serving as
both reagent and substrate.

Part 1: Strategic Synthesis Pathways
Pathway A: Acid-Mediated Ring Opening of THF
(Preferred)
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This method generates 1,4-diiodobutane via the cleavage of the cyclic ether THF using in situ
generated hydrogen iodide (HI).

e Mechanism: Protonation of the ether oxygen makes it a good leaving group, followed by
nucleophilic attack by iodide (

). This occurs twice to cleave the ring and substitute both ends.

e Advantages: High atom economy, low cost of starting materials (THF, Kl), and "one-pot"
simplicity.

o Key Reagent: Orthophosphoric acid (

) fortified with Phosphorus Pentoxide (

) acts as both the proton source and a dehydrating agent to drive the equilibrium forward.

Pathway B: Finkelstein Reaction (Alternative)

e Substrate: 1,4-Dichlorobutane or 1,4-Dibromobutane.
o Reagent: Sodium lodide (Nal) in Acetone or Methyl Ethyl Ketone (MEK).
e Mechanism:

substitution driven by the precipitation of NaCl/NaBr.

» Limitation: Requires a di-haloalkane precursor, which may itself need to be synthesized from
THF or 1,4-butanediol.

Part 2: Detailed Experimental Protocol

Method: Acid-Mediated Ring Opening of THF Scale: ~0.5 Mole (Yield: ~140-1509)[3]

Reagent Preparation
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s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Reaction Workflow

e Acid Activation: In a 1-L three-necked flask equipped with a mechanical stirrer and reflux
condenser, disperse the

into the 85% orthophosphoric acid.

o Expert Insight: This exothermic step increases the acid concentration to ~95% and
ensures anhydrous conditions essential for shifting the equilibrium toward the alkyl iodide.

o Addition: Cool the acid mixture to room temperature. Add the solid Potassium lodide (KI)
followed by the Tetrahydrofuran (THF).

o Reflux: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring for 3-4 hours.

o Observation: The mixture will darken, and a heavy, dense oil (the product) will separate
from the acid layer.

e Quenching: Cool the reaction mixture to room temperature. Add 150 mL of water and 250 mL
of diethyl ether to extract the product.

Purification & Isolation[3]

o Phase Separation: Transfer to a separatory funnel. The product resides in the organic (ether)
layer. Discard the aqueous acid layer.[4]

o Decolorization: Wash the ether layer with 10% Sodium Thiosulfate (
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) solution.
o Causality: This reduces free iodine (
, violet/brown) back to iodide (
, colorless), preventing oxidative degradation of the product.

e Washing: Wash with saturated Sodium Chloride (brine) to remove residual water.
e Drying: Dry the organic phase over anhydrous Magnesium Sulfate (

) or Sodium Sulfate (
). Filter off the desiccant.

« Distillation: Remove the ether via rotary evaporation. Distill the residue under reduced
pressure.

o Target Fraction: Collect the fraction boiling at 108—-110°C at 10 mmHg.

Mechanism & Workflow Visualization

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Operational workflow for the acid-mediated synthesis of 1,4-diiodobutane.
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Part 3: Characterization & Validation
Physical Properties
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Spe(ctroscopic Analysis (NMR)
NMR

, 400 MHz): The molecule has high symmetry, resulting in two distinct signal sets.

e 3.21 ppm (Triplet, 4H,
): Corresponds to the methylene protons adjacent to the iodine atoms (
). The electronegative iodine deshields these protons, shifting them downfield.

e 1.95 ppm (Multiplet/Quintet, 4H): Corresponds to the internal methylene protons (
). These are less deshielded and appear upfield.

NMR (

):

e ~6.0 - 7.0 ppm: Carbon attached to lodine (

). The "Heavy Atom Effect" of iodine often causes significant upfield shifts (shielding)
compared to Cl or Br analogs.

e ~34.0 - 35.0 ppm: Internal methylene carbons.
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Part 4: Safety & Handling

Warning: Alkyl iodides are potential alkylating agents and should be treated as suspected
carcinogens/mutagens.

e Vesicant: 1,4-Diiodobutane is a skin irritant and potential vesicant (blistering agent). Double-
gloving (Nitrile) is recommended.

 Light Sensitivity: The compound degrades under UV light, releasing free iodine which turns
the liquid brown.

o Storage: Store in amber glass bottles wrapped in foil.

o Stabilization: A copper turning (Cu) is often added to the storage bottle to scavenge free
iodine.

 Inhalation: Use only in a properly functioning fume hood. The vapor density is high, and
vapors may accumulate in low-lying areas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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diiodobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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